molecular formula C9H14ClN3O2S B1417770 5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1154914-95-0

5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B1417770
M. Wt: 263.75 g/mol
InChI Key: UIUDVIIFHJCQHX-UHFFFAOYSA-N
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Description

“5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide” is a chemical compound used extensively in scientific research . Its unique properties make it ideal for studying various biological processes and developing new therapeutic interventions.


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of “5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide” is represented by the Inchi Code: 1S/C9H14ClN3O2S/c1-13-6-11-9(8(13)10)16(14,15)12-7-4-2-3-5-7/h6-7,12H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 263.75 .

Scientific Research Applications

Chemical Reactions and Synthesis

Studies have explored the chemical reactions involving compounds similar to 5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide. For instance, Obafemi (1982) described reactions of 5-chloro-2-thiophenesulfonyl chloride with various amines, including imidazole, resulting in the formation of sulfonamides (Obafemi, 1982). Furthermore, Yu, Deng, and Cao (2015) developed a method for the synthesis of imidazoles from electron-withdrawing group-substituted allenyl sulfonamides with amines, which could be relevant for synthesizing compounds like 5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide (Yu, Deng, & Cao, 2015).

Antimicrobial and Antifungal Activities

Research has shown that compounds structurally related to 5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide exhibit antimicrobial properties. For example, Ovonramwen et al. (2021) synthesized and tested similar sulfonamides for their anticandidal and antibacterial activities, although they found no significant antibacterial activities against certain strains (Ovonramwen, Owolabi, Oviawe, & Falodun, 2021). Additionally, Krátký et al. (2012) designed and synthesized novel sulfonamides with chloro-hydroxybenzaldehyde and observed some activity against specific bacterial and fungal strains (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).

Application in Drug Metabolism and PharmacoKinetics Studies

Sulfonamide derivatives, including those similar to 5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide, have been used in drug metabolism and pharmacokinetics studies. Latli et al. (2011) prepared a potent lymphocyte function-associated antigen-1 antagonist and its sulfonamide metabolite labeled with stable isotopes and carbon-14 for such studies (Latli, Hrapchak, Xu, Qiu, Krishnamurthy, & Senanayake, 2011).

Cytotoxicity and Antiviral Activities

Balewski et al. (2020) synthesized novel imidazole derivatives and evaluated their cytotoxic potency on human cancer cell lines, demonstrating the potential of such compounds in cancer research (Balewski, Sa̧czewski, Bednarski, Wolff, Nadworska, Gdaniec, & Kornicka, 2020). Chen et al. (2010) created sulfonamide derivatives with antiviral activity against tobacco mosaic virus, indicating potential applications in antiviral research (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Future Directions

The compound’s unique properties make it a versatile material for scientific research . As such, it holds potential for future studies and therapeutic interventions.

properties

IUPAC Name

5-chloro-N-cyclopentyl-1-methylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2S/c1-13-6-11-9(8(13)10)16(14,15)12-7-4-2-3-5-7/h6-7,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUDVIIFHJCQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Cl)S(=O)(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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